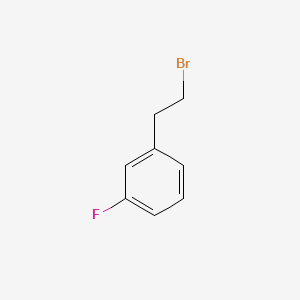

1-(2-Bromoethyl)-3-fluorobenzene

Description

The exact mass of the compound 1-(2-Bromoethyl)-3-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Bromoethyl)-3-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-3-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVSPVSJMYQIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341447 | |

| Record name | 3-Fluorophenethyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-13-4 | |

| Record name | 3-Fluorophenethyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Bromoethyl)-3-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-3-fluorobenzene, a key fluorinated building block for professionals in pharmaceutical research and medicinal chemistry. The strategic placement of the fluorine atom and the reactive bromoethyl group makes this compound a valuable intermediate for synthesizing complex molecular architectures with tailored biological activities. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, its critical applications in drug development, and essential safety and handling procedures. The content herein is structured to deliver both foundational knowledge and actionable, field-proven insights for researchers and scientists.

Chemical Identity and Physicochemical Properties

1-(2-Bromoethyl)-3-fluorobenzene is an organofluorine compound distinguished by a meta-substituted fluorophenyl ring attached to a bromoethyl side chain. This unique structure provides a dual-functionality: the fluorinated aromatic ring modulates electronic properties and metabolic stability, while the primary alkyl bromide serves as a robust electrophilic site for nucleophilic substitution reactions.

Key Identifiers:

-

IUPAC Name: 1-(2-bromoethyl)-3-fluorobenzene

-

Synonyms: 3-Fluorophenethyl Bromide

-

CAS Number: 25017-13-4

-

Molecular Formula: C₈H₈BrF

-

Molecular Weight: 203.05 g/mol

The critical physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and reaction modeling.

Table 1: Physicochemical Properties of 1-(2-Bromoethyl)-3-fluorobenzene

| Property | Value | Source |

| Molecular Weight | 203.05 g/mol | |

| Appearance | Solid | |

| InChI Key | GLVSPVSJMYQIPJ-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC(=C1)F)CCBr | PubChem |

Synthesis and Purification Protocol

The synthesis of 1-(2-bromoethyl)-3-fluorobenzene is most effectively achieved via the bromination of its corresponding alcohol, 2-(3-fluorophenyl)ethanol. This transformation is a cornerstone of synthetic organic chemistry, converting a poor leaving group (hydroxyl) into an excellent one (bromide). Among various brominating agents, phosphorus tribromide (PBr₃) is preferred for primary alcohols as it proceeds via a clean Sₙ2 mechanism, minimizing the risk of rearrangements that can occur under acidic conditions (e.g., with HBr).[1][2]

Reaction Mechanism and Rationale

The reaction proceeds in two main stages:

-

Activation of the Hydroxyl Group: The lone pair on the alcohol's oxygen atom attacks the phosphorus atom of PBr₃. This initial step forms an alkoxy-dibromophosphite intermediate, converting the hydroxyl group into a much better leaving group.

-

Sₙ2 Displacement: A bromide ion, generated in the first step or present from the PBr₃ reagent, acts as a nucleophile. It performs a backside attack on the carbon atom bonded to the activated oxygen, displacing the O-PBr₂ group and forming the final alkyl bromide product with inversion of stereochemistry (though the starting material is achiral).[1]

This method is highly reliable for primary alcohols and avoids the carbocation intermediates that can lead to side products.[1]

Detailed Experimental Protocol

Materials:

-

2-(3-Fluorophenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂), dissolve 2-(3-fluorophenyl)ethanol (1.0 eq) in anhydrous diethyl ether (approx. 5 mL per gram of alcohol).

-

Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel over 30 minutes. Causality: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of HBr gas, which could lead to side reactions.[1]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a separate beaker. This hydrolyzes any remaining PBr₃.

-

Workup - Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the acidic byproducts (H₃PO₃ and HBr). Self-Validation: Continue addition until effervescence ceases, indicating complete neutralization.

-

Workup - Extraction: Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

-

Workup - Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-(2-bromoethyl)-3-fluorobenzene as a pure solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis, purification, and analysis process.

Caption: Workflow for the synthesis of 1-(2-bromoethyl)-3-fluorobenzene.

Applications in Medicinal Chemistry and Drug Development

1-(2-Bromoethyl)-3-fluorobenzene is not merely a reagent but a strategic building block in the rational design of novel therapeutics. Its utility stems from the synergistic effects of its two key structural motifs.[3][4]

The Role of the Fluorine Atom

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can block undesirable metabolism, prolonging the drug's half-life.[5]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier—a critical feature for CNS-targeting drugs.[6]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the molecule, influencing pKa and creating favorable dipole-dipole or hydrogen bond interactions with target proteins, thereby enhancing binding affinity and selectivity.[6]

The Reactivity of the Bromoethyl Group

The primary bromide on the ethyl chain is an excellent leaving group, making the adjacent carbon a potent electrophile for Sₙ2 reactions.[7] This allows for the straightforward introduction of a wide variety of nucleophiles, such as:

-

Amines: To form phenethylamine derivatives, a common scaffold in many neurologically active compounds.

-

Thiols: To generate thioethers.

-

Alcohols/Phenols: To create ether linkages.

-

Azides: For subsequent reduction to amines or use in "click chemistry" reactions.

This versatility enables chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies.

Conceptual Application Workflow

The diagram below illustrates the central role of 1-(2-bromoethyl)-3-fluorobenzene as an intermediate in coupling a fluorinated scaffold to a pharmacologically relevant nucleophile.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ikprress.org [ikprress.org]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 7. bloomtechz.com [bloomtechz.com]

Part 1: Core Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to 1-(2-Bromoethyl)-3-fluorobenzene: Molecular Weight, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-bromoethyl)-3-fluorobenzene, a key synthetic intermediate. We will delve into its core properties, anchored by its molecular weight, and explore the practical implications for its synthesis, analysis, and safe handling. The methodologies and rationale presented are grounded in established chemical principles to ensure reliability and reproducibility in a research and development setting.

The foundational characteristic of any chemical compound is its molecular identity. For 1-(2-bromoethyl)-3-fluorobenzene, this begins with its molecular formula and precise molecular weight, which dictates its stoichiometric behavior and is the primary value verified by mass spectrometry.

The molecular weight of 1-(2-bromoethyl)-3-fluorobenzene is 203.05 g/mol .[1] This value is calculated from its empirical formula, C₈H₈BrF.[1] This compound is also known by its synonym, 3-Fluorophenethyl Bromide.[1] At room temperature, it typically presents as a solid.

Table 1: Core Identifiers for 1-(2-Bromoethyl)-3-fluorobenzene

| Identifier | Value | Source |

|---|---|---|

| Molecular Weight | 203.05 g/mol | PubChem[1], Sigma-Aldrich |

| Molecular Formula | C₈H₈BrF | PubChem[1], Sigma-Aldrich |

| CAS Number | 25017-13-4 | PubChem[1] |

| IUPAC Name | 1-(2-bromoethyl)-3-fluorobenzene | PubChem[1] |

| SMILES | C1=CC(=CC(=C1)F)CCBr | Sigma-Aldrich |

| InChI Key | GLVSPVSJMYQIPJ-UHFFFAOYSA-N | Sigma-Aldrich |

Caption: Molecular structure of 1-(2-bromoethyl)-3-fluorobenzene.

Part 2: Synthesis Protocol and Mechanistic Considerations

The creation of 1-(2-bromoethyl)-3-fluorobenzene is most effectively achieved via nucleophilic substitution of the corresponding alcohol, 2-(3-fluorophenyl)ethan-1-ol. The Appel reaction is a preferred method for this transformation.

Causality in Method Selection

The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (like CBr₄) or N-bromosuccinimide (NBS), is chosen for several key reasons:

-

Mild Conditions: The reaction proceeds under neutral and generally mild conditions, which is crucial for preserving the sensitive C-F bond and preventing potential side reactions on the aromatic ring.

-

High Yield: This methodology is well-established and typically provides high yields for the conversion of primary alcohols to their corresponding alkyl bromides. A similar procedure for a related isomer demonstrates a yield of 92%.[2]

-

Stereochemical Inversion: While not relevant for this achiral molecule, it is a reliable Sₙ2-type reaction, which is a critical consideration in more complex syntheses.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for a related isomer.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(3-fluorophenyl)ethan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of alcohol).

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C. This is critical to control the exothermicity of the initial reaction.

-

Reagent Addition: Dissolve N-bromosuccinimide (NBS) (1.2 eq) in anhydrous DCM and add it dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Concentrate the filtrate under reduced pressure.

-

Purification: Resuspend the crude residue in a minimal amount of a non-polar solvent (e.g., hexane) to precipitate any remaining phosphine oxide. Filter again. The filtrate can then be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(2-bromoethyl)-3-fluorobenzene.

Caption: Workflow for the synthesis of 1-(2-bromoethyl)-3-fluorobenzene.

Part 3: Analytical Validation as a Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A multi-pronged analytical approach ensures a self-validating system where each technique corroborates the findings of the others, centered on the target molecular weight.

Primary Validation: Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for confirming the molecular weight.

-

Expected Result: The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet will be observed.

-

[M]⁺ peak: m/z ≈ 202 (for C₈H₈⁷⁹BrF)

-

[M+2]⁺ peak: m/z ≈ 204 (for C₈H₈⁸¹BrF)

-

-

Causality: The near 1:1 intensity ratio of these two peaks is a hallmark signature of a monobrominated compound, providing strong evidence that the synthesis was successful and that bromine was incorporated. The fragmentation pattern can further confirm the structure (e.g., loss of Br, loss of CH₂Br).

Protocol: GC-MS Analysis for Identity Confirmation

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

-

GC Method: Use a temperature program that effectively separates the product from any residual solvent or impurities. A typical program might be: hold at 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, and hold for 5 min.

-

MS Method: Set the mass spectrometer to scan in Electron Ionization (EI) mode over a mass range of m/z 40-300.

-

Data Analysis: Integrate the chromatogram to determine the retention time and purity. Analyze the mass spectrum of the main peak, specifically looking for the [M]⁺ and [M+2]⁺ doublet at m/z 202/204 to confirm the molecular weight.

Caption: Analytical workflow for identity confirmation via GC-MS.

Part 4: Safety, Handling, and Hazard Management

Understanding the toxicological profile of 1-(2-bromoethyl)-3-fluorobenzene is essential for safe laboratory practice. The compound is classified with several hazards that necessitate specific handling procedures.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source |

|---|---|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | Exclamation Mark | Sigma-Aldrich |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Exclamation Mark | Sigma-Aldrich |

| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects | Warning | Environment | Sigma-Aldrich |

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield to comply with the H319 warning.

-

Hand Protection: Wear nitrile or other chemically resistant gloves to prevent skin contact.[3]

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment due to its aquatic toxicity.[3]

The causality for these measures is directly linked to the identified hazards. The fume hood mitigates inhalation risks, while gloves and goggles protect against dermal and eye irritation, respectively. Strict disposal protocols are required to address the compound's environmental hazards.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573129, 1-(2-Bromoethyl)-3-fluorobenzene. Available at: [Link]

-

ChemWhat. 1-(2-BROMOETHYL)-4-FLUOROBENZENE CAS#: 332-42-3. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24820209, 1-Bromo-2-(bromomethyl)-3-fluorobenzene. Available at: [Link]

-

NIST. Benzene, 1-bromo-3-fluoro-. Available at: [Link]

- Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44181799, 2-Bromo-1-(bromomethyl)-3-fluorobenzene. Available at: [Link]

-

Chemistry LibreTexts (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

-

NIST. Benzene, 1-bromo-2-ethyl-. Available at: [Link]

Sources

1-(2-Bromoethyl)-3-fluorobenzene synthesis routes

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)-3-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the principal synthesis routes for 1-(2-bromoethyl)-3-fluorobenzene (CAS No: 25017-13-4), a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto aromatic scaffolds can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated intermediates like 1-(2-bromoethyl)-3-fluorobenzene are of high value to researchers and professionals in drug discovery and development.[1][3] This document details the most scientifically sound and practical methodologies for its preparation, focusing on the conversion of 2-(3-fluorophenyl)ethanol. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer comparative data to guide synthetic strategy.

Introduction and Strategic Importance

1-(2-Bromoethyl)-3-fluorobenzene is a bifunctional organic molecule featuring a reactive bromoethyl side chain and a metabolically robust fluorinated phenyl ring.[1] The bromoethyl group serves as a versatile electrophilic handle for introducing the 3-fluorophenethyl moiety into larger molecular architectures via nucleophilic substitution or coupling reactions. The meta-position of the fluorine atom is a deliberate design choice, influencing the electronic properties of the benzene ring and providing a specific steric and electronic profile for molecular recognition at biological targets. Its application is prevalent in the synthesis of novel therapeutic agents, particularly within the domains of neurology and oncology.

This guide is structured to provide a logical progression from retrosynthetic analysis to detailed, actionable synthetic protocols, ensuring that researchers can not only replicate the synthesis but also understand the causality behind each experimental step.

Retrosynthetic Analysis and Core Strategy

A logical retrosynthetic analysis of 1-(2-bromoethyl)-3-fluorobenzene points to a primary disconnection at the carbon-bromine bond. This identifies 2-(3-fluorophenyl)ethanol as the most direct and readily available precursor. This strategy is advantageous as it avoids the complexities of introducing the ethyl group onto a pre-brominated fluorobenzene ring, which would likely result in challenging isomer separations.[4] The synthesis of the alcohol precursor itself is a key consideration, typically approached via the reduction of a corresponding carboxylic acid or ester.

Caption: Retrosynthetic analysis of 1-(2-bromoethyl)-3-fluorobenzene.

Primary Synthesis Route: Bromination of 2-(3-Fluorophenyl)ethanol

The conversion of a primary alcohol to its corresponding alkyl bromide is a cornerstone transformation in organic synthesis. For a primary benzylic alcohol like 2-(3-fluorophenyl)ethanol, the reaction proceeds via an SN2 mechanism, which requires the activation of the hydroxyl group into a better leaving group.[5] Several reagents are effective for this purpose, each with distinct advantages and operational considerations.

Mechanistic Considerations and Reagent Selection

The overarching principle involves the protonation of the hydroxyl group (with hydrobromic acid) or its conversion into an intermediate ester (e.g., a phosphite or sulfonate ester) to create a good leaving group (H₂O or its equivalent). A bromide ion then acts as the nucleophile, displacing the leaving group in an SN2 fashion.

Key brominating systems include:

-

Phosphorus Tribromide (PBr₃): A classic and highly effective reagent for converting primary and secondary alcohols to alkyl bromides with inversion of stereochemistry.[6]

-

Hydrobromic Acid (HBr) with a Strong Acid Catalyst: Often used with sulfuric acid, this method is cost-effective but can sometimes lead to ether formation as a side product, especially at high temperatures.[7][8]

-

Appel Reaction (PPh₃/CBr₄): This method proceeds under mild, neutral conditions, which is beneficial for sensitive substrates. The reaction drives to completion due to the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide.[6]

-

Thionyl Bromide (SOBr₂): More reactive than its chloride counterpart, it offers a clean conversion, with gaseous SO₂ and HBr as byproducts.[6]

Comparative Overview of Bromination Reagents

| Reagent System | Mechanism | Typical Yield | Key Advantages | Key Disadvantages |

| PBr₃ | SN2 | High | High reactivity, clean conversion. | Corrosive, moisture-sensitive. |

| HBr / H₂SO₄ | SN2 | Good-High | Cost-effective, scalable. | Strong acid, potential for ether byproducts.[8] |

| PPh₃ / CBr₄ | SN2 | High | Mild, neutral conditions. | Stoichiometric phosphine oxide byproduct can complicate purification. |

| SOBr₂ | SN2 (via R-OS(O)Br) | High | Gaseous byproducts simplify workup. | Highly reactive, less common than SOCl₂.[6] |

Detailed Experimental Protocol (PBr₃ Method)

This protocol describes a representative procedure for the bromination of 2-(3-fluorophenyl)ethanol using phosphorus tribromide, a reliable and high-yielding method.

Materials:

-

2-(3-Fluorophenyl)ethanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Anhydrous Diethyl Ether or Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: Dissolve 2-(3-fluorophenyl)ethanol (1.0 eq) in anhydrous diethyl ether or DCM and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alcohol.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess PBr₃. Safety: This step is highly exothermic and should be performed in a fume hood with caution.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize any acidic residue), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 1-(2-bromoethyl)-3-fluorobenzene as a clear liquid.

Caption: Experimental workflow for the bromination of 2-(3-fluorophenyl)ethanol.

Synthesis of Precursor: 2-(3-Fluorophenyl)ethanol

The commercial availability of 2-(3-fluorophenyl)ethanol is good, but for large-scale synthesis or custom analog preparation, an efficient route to this precursor is necessary.[3][9][10] The most common approach is the reduction of 3-fluorophenylacetic acid or its corresponding esters.

Reduction of 3-Fluorophenylacetic Acid

Powerful reducing agents are required to convert a carboxylic acid directly to an alcohol. Lithium aluminum hydride (LiAlH₄) is the classic choice, offering high yields. Borane complexes (e.g., BH₃·THF) are a milder alternative that also effectively reduce carboxylic acids.

Caption: Synthesis of 2-(3-fluorophenyl)ethanol via reduction.

Detailed Experimental Protocol (LiAlH₄ Reduction)

Materials:

-

3-Fluorophenylacetic Acid (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Potassium Tartrate solution (Rochelle's salt)

Procedure:

-

Setup: Under an inert atmosphere, a three-necked flask is charged with LiAlH₄ and anhydrous THF. The suspension is cooled to 0 °C.

-

Substrate Addition: A solution of 3-fluorophenylacetic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension. Causality: The acid is added to the hydride to maintain an excess of the reducing agent, ensuring complete reduction and controlling the exothermic reaction and H₂ gas evolution.

-

Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to drive the reaction to completion.

-

Quenching (Fieser method): The reaction is cooled to 0 °C. Sequentially and very carefully, add water dropwise, followed by 15% NaOH solution, and then more water. This procedure is designed to precipitate the aluminum salts into a granular, easily filterable form. Alternatively, quench by slow addition of ethyl acetate followed by Rochelle's salt solution and stir vigorously until the layers separate.

-

Workup: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF or ether. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography if necessary.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the final product.

Physical and Spectral Properties of 1-(2-Bromoethyl)-3-fluorobenzene:

| Property | Value | Source |

| CAS Number | 25017-13-4 | [11] |

| Molecular Formula | C₈H₈BrF | [11] |

| Molecular Weight | 203.05 g/mol | [11] |

| Appearance | Solid or liquid | [12] |

| Boiling Point | ~100-104 °C at 15 mmHg | [13] |

| InChIKey | GLVSPVSJMYQIPJ-UHFFFAOYSA-N | [12] |

Safety and Handling

All synthetic procedures described herein must be conducted by trained personnel in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

1-(2-Bromoethyl)-3-fluorobenzene: Acutely toxic if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).

-

Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water, releasing flammable hydrogen gas. Must be handled under a strictly inert atmosphere.

-

Strong Acids (H₂SO₄, HBr): Highly corrosive. Handle with appropriate care to avoid skin and respiratory tract burns.

Conclusion

The synthesis of 1-(2-bromoethyl)-3-fluorobenzene is most reliably and efficiently achieved through the bromination of its precursor, 2-(3-fluorophenyl)ethanol. Reagents such as phosphorus tribromide offer a clean and high-yielding conversion under controlled conditions. The synthesis of the alcohol precursor is straightforward via the reduction of 3-fluorophenylacetic acid. This technical guide provides the necessary theoretical foundation and practical, step-by-step protocols to enable researchers in the pharmaceutical and chemical industries to successfully prepare this valuable fluorinated building block for application in drug discovery and development programs.

References

-

Sandmeyer reaction - Wikipedia . Wikipedia. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. (2018-12-03). [Link]

-

Sandmeyer Reaction | OpenOChem Learn . OpenOChem Learn. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

-

Catalytic Sandmeyer Bromination | Request PDF . ResearchGate. (2025-08-07). [Link]

-

Alcohol to Bromide - Common Conditions . Organic Chemistry Data. [Link]

-

1-(2-Bromoethyl)-3-fluorobenzene | C8H8BrF | CID 573129 . PubChem. [Link]

-

Alcohols to Alkyl Bromides, Part 1 . YouTube. (2020-09-04). [Link]

-

The Synthesis Journey: Creating (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol . Pharmaffiliates. [Link]

-

Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning . ACS Publications. (2021-09-08). [Link]

-

Alkyl bromide synthesis by bromination or substitution . Organic Chemistry Portal. [Link]

-

Reaction of Alcohols with HCl, HBr and HI Acids . Chemistry Steps. [Link]

-

The Role of Fluorinated Intermediates: Focusing on 1-(2-bromoethyl)-4-fluorobenzene . Pharmaffiliates. [Link]

-

1-bromo-2-fluorobenzene . Organic Syntheses Procedure. [Link]

-

Fluorine in drug discovery: Role, design and case studies . LinkedIn. [Link]

- Method for producing 1-bromo-3-fluorobenzene.

- Process for the preparation of p-bromofluorobenzene.

-

2-(3-Fluorophenyl)ethanol | C8H9FO | CID 573132 . PubChem. [Link]

-

Benzene, 1-bromo-3-fluoro- . NIST WebBook. [Link]

-

Synthesis of Polysubstituted Benzenes . Chemistry LibreTexts. (2024-10-04). [Link]

-

Preparation of (2-bromoethyl)benzene . PrepChem.com. [Link]

-

1-(2-BROMOETHYL)-4-FLUOROBENZENE CAS#: 332-42-3 . ChemWhat. [Link]

-

(2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method . Medium. (2024-05-07). [Link]

-

Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9) . PPRTV Library. (2017-09-21). [Link]

-

1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 . PubChem. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design . Journal of Medical Science. [Link]

-

25GR 1-(2-Bromoethyl)-3-fluorobenzene, Quantity: 25 Gramm . Fisher Scientific. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemimpex.com [chemimpex.com]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-(3-Fluorophenyl)ethanol | 52059-53-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 2-(3-Fluorophenyl)ethanol | C8H9FO | CID 573132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(2-Bromoethyl)-3-fluorobenzene | C8H8BrF | CID 573129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(2-Bromoethyl)-3-fluorobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to 1-(2-Bromoethyl)-3-fluorobenzene: Properties, Synthesis, and Applications

Introduction

1-(2-Bromoethyl)-3-fluorobenzene, also known by its synonym 3-fluorophenethyl bromide, is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique bifunctional nature, featuring a reactive bromoethyl side chain and a fluorinated phenyl ring, makes it a versatile building block for the introduction of the 3-fluorophenethyl moiety into more complex molecular architectures. The presence of the fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. Consequently, this reagent is frequently employed in the development of novel therapeutic agents and other specialized chemical entities.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical and Spectroscopic Properties

The fundamental chemical and physical characteristics of 1-(2-Bromoethyl)-3-fluorobenzene are critical for its effective use in synthesis. These properties dictate the choice of reaction conditions, solvents, and purification techniques.

Core Chemical Properties

A summary of the key physicochemical data for 1-(2-Bromoethyl)-3-fluorobenzene is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrF | [1][4] |

| Molecular Weight | 203.05 g/mol | [1][4] |

| CAS Number | 25017-13-4 | [1] |

| IUPAC Name | 1-(2-bromoethyl)-3-fluorobenzene | [1] |

| Synonyms | 3-Fluorophenethyl bromide, 1-Bromo-2-(3-fluorophenyl)ethane | [1][5] |

| Appearance | Solid | [4] |

| Boiling Point | 100-104 °C at 15 mm Hg (for the similar 4-fluoro isomer) | [6] |

| Density | 1.4498 g/mL at 25 °C (for the similar 4-fluoro isomer) | [6] |

| Refractive Index (n²⁰/D) | 1.534 (for the similar 4-fluoro isomer) | [6] |

Spectroscopic Profile

The structural features of 1-(2-Bromoethyl)-3-fluorobenzene give rise to a distinct spectroscopic signature.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for both the aromatic and aliphatic protons. The aromatic protons on the fluorinated ring will appear as complex multiplets in the range of δ 6.8-7.4 ppm, with coupling patterns influenced by both proton-proton and proton-fluorine interactions. The ethyl chain protons will present as two triplets: one for the methylene group adjacent to the aromatic ring (Ar-CH₂) at approximately δ 3.1-3.3 ppm, and another for the methylene group attached to the bromine atom (-CH₂Br) further downfield, typically around δ 3.5-3.7 ppm.

-

IR Spectroscopy : The infrared spectrum provides key information about the functional groups present.[1] Characteristic absorption bands would include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching for the aliphatic methylene groups (around 2850-2960 cm⁻¹), C=C stretching for the aromatic ring (in the 1450-1600 cm⁻¹ region), a strong C-F stretching band (typically 1000-1350 cm⁻¹), and a C-Br stretching vibration (usually in the 500-650 cm⁻¹ range).[7][8]

-

Mass Spectrometry : In mass spectrometry, the molecular ion peak would be observed at m/z 202 and 204, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1] A prominent fragment ion would be the tropylium-like ion resulting from the loss of the bromine atom, appearing at m/z 123. Another significant fragment would be the fluorotropylium ion at m/z 109, arising from benzylic cleavage.[1]

Synthesis and Mechanistic Considerations

The most common laboratory-scale synthesis of 1-(2-Bromoethyl)-3-fluorobenzene involves the bromination of 2-(3-fluorophenyl)ethanol. This transformation is a standard procedure in organic synthesis.

Workflow for the Synthesis of 1-(2-Bromoethyl)-3-fluorobenzene

Caption: Synthetic workflow for 1-(2-Bromoethyl)-3-fluorobenzene.

Detailed Experimental Protocol

-

Reaction Setup : A solution of 2-(3-fluorophenyl)ethanol (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent : Phosphorus tribromide (PBr₃) (approx. 0.4 eq.) is added dropwise to the cooled solution with vigorous stirring. The addition rate is controlled to maintain the temperature below 5-10 °C.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up : The reaction mixture is carefully poured onto crushed ice to quench the excess PBr₃. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification : The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product Isolation : The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-Bromoethyl)-3-fluorobenzene.

Causality in Protocol Design : The use of PBr₃ is a classic and efficient method for converting primary alcohols to their corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion. Cooling the reaction initially is crucial to control the exothermic nature of the reaction between PBr₃ and the alcohol. The aqueous work-up serves to remove water-soluble byproducts, such as phosphorous acid, and any unreacted starting materials.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 1-(2-Bromoethyl)-3-fluorobenzene is dominated by the bromoethyl group, which is an excellent electrophile. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[9] This reactivity is the cornerstone of its utility as a synthetic building block. Common transformations include:

-

Alkylation of Amines : Reaction with primary or secondary amines yields secondary or tertiary amines, respectively. This is a fundamental step in the synthesis of many pharmaceutical compounds where a 3-fluorophenethyl-amine substructure is required.

-

Ether Synthesis : Reaction with alkoxides or phenoxides via the Williamson ether synthesis produces ethers.[9]

-

Formation of Azides and Cyanides : Treatment with sodium azide (NaN₃) or sodium cyanide (NaCN) provides the corresponding 2-(3-fluorophenyl)ethyl azide or 3-(3-fluorophenyl)propanenitrile. These products are versatile intermediates for further functional group transformations.

Caption: Generalized Sₙ2 reaction of 1-(2-Bromoethyl)-3-fluorobenzene.

Role in Drug Discovery

The 3-fluorophenethyl motif is a privileged scaffold in modern drug discovery. The introduction of fluorine can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving the overall drug-like properties of a lead compound. 1-(2-Bromoethyl)-3-fluorobenzene serves as a key starting material for incorporating this valuable substructure. Its application spans various therapeutic areas, including neuroscience, oncology, and metabolic diseases.

Safety and Handling

1-(2-Bromoethyl)-3-fluorobenzene is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification : It is harmful if swallowed and may be harmful in contact with skin or if inhaled.[1][10] It can cause skin and serious eye irritation.[1][10] It is also considered an environmental hazard, being toxic to aquatic life.[4]

-

Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11][12]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal : Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][11]

Conclusion

1-(2-Bromoethyl)-3-fluorobenzene is a highly valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and reliable synthetic routes make it an indispensable tool for researchers. The compound's primary utility lies in its ability to serve as an electrophilic building block for the facile introduction of the 3-fluorophenethyl group, a key pharmacophore in modern drug design. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

-

PubChem. (n.d.). 1-(2-Bromoethyl)-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). 1-(2-BROMOETHYL)-4-FLUOROBENZENE CAS#: 332-42-3. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene. Wiley-VCH GmbH. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(bromomethyl)-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 1-bromo-3-fluorobenzene.

-

Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene. Retrieved from [Link]

-

Web VSL. (n.d.). Bromobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

EPA. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). U.S. Environmental Protection Agency. Retrieved from [Link]

-

ResearchGate. (2009). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. National Institute of Standards and Technology. Retrieved from [Link]

-

Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenethyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2022). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

YouTube. (2024). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Eurofins Discovery. Retrieved from [Link]

Sources

- 1. 1-(2-Bromoethyl)-3-fluorobenzene | C8H8BrF | CID 573129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. youtube.com [youtube.com]

- 4. 1-(2-Bromoethyl)-3-fluorobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-FLUOROPHENETHYL BROMIDE | 25017-13-4 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. uwosh.edu [uwosh.edu]

- 8. researchgate.net [researchgate.net]

- 9. bloomtechz.com [bloomtechz.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Central Role of NMR in Modern Drug Discovery

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(2-Bromoethyl)-3-fluorobenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical sciences, providing unparalleled insights into molecular structure at the atomic level.[1] For researchers and drug development professionals, NMR is a cornerstone for elucidating and confirming the structure of small molecules, from novel drug candidates to their intermediates and impurities.[2][3] Its power lies in its ability to map the connectivity and chemical environment of atoms within a molecule by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F.[4] This guide offers a detailed technical exploration of the ¹H and ¹³C NMR spectra of 1-(2-bromoethyl)-3-fluorobenzene, a compound featuring a halogenated aromatic ring and an alkyl halide side chain—a combination of functionalities often encountered in medicinal chemistry. By dissecting its predicted spectral features, we will illustrate the principles of spectral interpretation and demonstrate the causality behind experimental observations, providing a robust framework for analyzing similarly complex molecules.

Molecular Structure Overview

1-(2-Bromoethyl)-3-fluorobenzene (C₈H₈BrF) presents a fascinating case for NMR analysis.[5] The molecule contains two distinct regions: a disubstituted aromatic ring and a bromoethyl side chain. The asymmetric substitution on the benzene ring (fluoro at C3, ethyl at C1) renders all four aromatic protons and all six aromatic carbons chemically non-equivalent. The presence of magnetically active ¹⁹F introduces additional complexity through heteronuclear coupling.

Figure 1: Structure and Atom Numbering of 1-(2-Bromoethyl)-3-fluorobenzene

Caption: Chemical structure with IUPAC numbering for aromatic carbons and Greek lettering for the ethyl side chain protons.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their geometric relationship (coupling constants).[6]

Predicted Chemical Shifts and Splitting Patterns

Ethyl Protons (H-α and H-β): The two methylene groups of the ethyl chain will appear as two distinct triplets, assuming free rotation around the Cα-Cβ bond.

-

H-β (CH₂-Br): These protons are directly attached to a carbon bearing a highly electronegative bromine atom. This inductive effect strongly deshields the H-β protons, shifting their resonance significantly downfield.[7] We predict this signal to appear around 3.5-3.7 ppm . It will be split into a triplet by the two adjacent H-α protons (n+1 rule, 2+1=3).

-

H-α (Ar-CH₂): These benzylic protons are adjacent to the aromatic ring and the H-β protons. Their chemical shift, anticipated around 3.1-3.3 ppm , is influenced by the ring current of the benzene ring and the lesser inductive effect of the bromine atom two bonds away.[8] This signal will also be a triplet due to coupling with the two H-β protons.

Aromatic Protons (H-2, H-4, H-5, H-6): The four aromatic protons are situated in a complex electronic environment, influenced by the electron-withdrawing inductive effects of the fluorine and bromoethyl groups and the electron-donating resonance effect of fluorine. Their signals will appear in the aromatic region, typically between 6.8 and 7.4 ppm .[9] The splitting patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-2: This proton is ortho to the bromoethyl group and meta to the fluorine. It will likely appear as a doublet of triplets or a complex multiplet, primarily split by H-6 (ortho coupling, ~8 Hz) and smaller couplings to H-4 (para, ~2-3 Hz) and the fluorine atom (meta, ~5-6 Hz).[10]

-

H-4: Positioned ortho to the fluorine and meta to the bromoethyl group, this proton will experience strong ortho coupling from both H-5 (~8 Hz) and the fluorine atom (~8-10 Hz).[10] This will likely result in a triplet of doublets.

-

H-5: This proton is para to the bromoethyl group and meta to the fluorine. Its signal will be a triplet or doublet of doublets due to ortho coupling with H-4 and H-6 (~8 Hz) and a smaller meta coupling to the fluorine atom (~5-6 Hz).

-

H-6: Located between the two substituents, H-6 is ortho to both the bromoethyl group and the fluorine atom. It will be strongly coupled to H-5 (ortho, ~8 Hz) and the fluorine atom (ortho, ~8-10 Hz), likely appearing as a complex multiplet or a triplet of doublets.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-β (-CH₂Br) | 3.5 - 3.7 | Triplet (t) | ³JHH ≈ 7 Hz |

| H-α (Ar-CH₂) | 3.1 - 3.3 | Triplet (t) | ³JHH ≈ 7 Hz |

| Aromatic Protons | 6.8 - 7.4 | Complex Multiplets (m) | ²JHF (ortho) ≈ 8-10 Hz³JHF (meta) ≈ 5-6 Hz³JHH (ortho) ≈ 7-9 Hz⁴JHH (meta) ≈ 2-3 Hz⁵JHH (para) ≈ 0-1 Hz |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed. However, the presence of fluorine results in significant carbon-fluorine (C-F) coupling.[11]

Predicted Chemical Shifts and C-F Couplings

Alkyl Carbons (C-α and C-β): These sp³ hybridized carbons will appear in the upfield region of the spectrum.

-

C-β: Attached to the electronegative bromine, this carbon is deshielded relative to a standard alkane but can be shielded by the "heavy atom effect," where the large electron cloud of bromine provides diamagnetic shielding.[12] Its chemical shift is predicted to be in the 32-35 ppm range.

-

C-α: This benzylic carbon will be found slightly further downfield due to its attachment to the aromatic ring, likely in the 38-41 ppm range.

Aromatic Carbons (C1-C6): The six aromatic carbons are all unique and will appear in the 110-165 ppm range. Their shifts are influenced by the substituents and their position relative to them.

-

C-3 (C-F): The carbon directly bonded to fluorine will show the most dramatic effects. It will be significantly shifted downfield due to fluorine's electronegativity and will exhibit a very large one-bond C-F coupling constant (¹JCF).[13] Its predicted shift is ~163 ppm , with a ¹JCF of approximately 245-250 Hz .[10]

-

C-1 (C-Cα): The ipso-carbon attached to the bromoethyl group will be found around 140-142 ppm . It will also show a small C-F coupling (³JCF).

-

C-5: This carbon is para to the bromoethyl group and meta to the fluorine. It is expected around 129-131 ppm and will show a small meta C-F coupling.

-

C-2 & C-4: These carbons, ortho to the fluorine atom, will be shielded relative to benzene and will exhibit a large two-bond C-F coupling (²JCF).[13] They are expected in the 113-116 ppm range.

-

C-6: This carbon is also ortho to a substituent (the bromoethyl group) and will be influenced by both groups, likely appearing in the 125-128 ppm range.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C-β | 32 - 35 | - |

| C-α | 38 - 41 | - |

| C-4 | 113 - 116 | ²JCF ≈ 21-23 Hz |

| C-2 | 114 - 117 | ⁴JCF ≈ 3-4 Hz |

| C-6 | 125 - 128 | ²JCF ≈ 20-22 Hz |

| C-5 | 129 - 131 | ³JCF ≈ 8 Hz |

| C-1 | 140 - 142 | ³JCF ≈ 7-8 Hz |

| C-3 | ~163 (doublet) | ¹JCF ≈ 245-250 Hz |

Part 3: Experimental Protocol and Workflow

The acquisition of high-quality NMR spectra requires careful sample preparation and parameter setup. The following protocol provides a validated methodology for the analysis of 1-(2-bromoethyl)-3-fluorobenzene.

Detailed Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-(2-bromoethyl)-3-fluorobenzene.

-

Transfer the solid into a clean, dry standard 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[14][15] CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

-

Cap the NMR tube and vortex gently until the sample is completely dissolved.

-

Ensure the liquid height in the tube is sufficient to be within the detection region of the NMR coil (typically 4-5 cm).

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal and TMS peak.

-

-

¹H NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets (except for carbons coupled to fluorine) and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

-

Phase correct the resulting spectra to ensure all peaks are in positive absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample handling to final structural confirmation.

Caption: Workflow for NMR analysis of 1-(2-bromoethyl)-3-fluorobenzene.

Conclusion

The detailed analysis of 1-(2-bromoethyl)-3-fluorobenzene serves as an exemplary guide for leveraging NMR spectroscopy in structural characterization. By systematically predicting the chemical shifts, multiplicities, and coupling constants for both ¹H and ¹³C nuclei, we can construct a complete and validated spectral fingerprint of the molecule. This predictive approach, grounded in fundamental principles of electronegativity, inductive effects, and spin-spin coupling, is a critical skill for scientists in drug discovery and development.[16] The ability to accurately interpret such complex spectra ensures the unambiguous confirmation of molecular structures, a non-negotiable requirement for advancing chemical entities through the development pipeline.

References

- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

-

Cioffi, C. L., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

-

Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics. [Link]

-

Tupikina, E. Y., et al. (2011). Experimental, SOPPA(CCSD), and DFT Analysis of Substitutent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. The Journal of Physical Chemistry A. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

OpenOChem Learn. Interpreting NMR. [Link]

-

Taft, R. W., et al. (1963). Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order. Journal of the American Chemical Society. [Link]

-

Loemker, J. E., et al. (1968). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

MDPI. (2021). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

-

Semantic Scholar. Table 1 from Substituent chemical shifts (SCS) in NMR. Part 5. Mono- and di-fluoro SCS in rigid molecules. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

Asian Journal of Chemistry. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Link]

-

PubChem. 1-Bromo-3-fluorobenzene. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

PubChem. 1-(2-Bromoethyl)-3-fluorobenzene. [Link]

-

Deutero GmbH. NMR Solvents. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

SpectraBase. Fluorobenzene - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. Fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]

-

MaChemGuy. (2015). Carbon13 NMR - Two worked examples. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-(2-Bromoethyl)-3-fluorobenzene | C8H8BrF | CID 573129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Interpreting | OpenOChem Learn [learn.openochem.org]

- 7. youtube.com [youtube.com]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NMR Solvents - Deutero GmbH [deutero.de]

- 15. isotope.com [isotope.com]

- 16. chem.libretexts.org [chem.libretexts.org]

1-(2-Bromoethyl)-3-fluorobenzene mass spectrometry data

An In-Depth Technical Guide to the Mass Spectrometry of 1-(2-Bromoethyl)-3-fluorobenzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(2-Bromoethyl)-3-fluorobenzene. Designed for researchers and professionals in analytical chemistry and drug development, this document moves beyond a simple data report. It establishes a predictive framework for the compound's fragmentation, provides a validated experimental protocol for data acquisition, and offers insights into the causal mechanisms behind the observed mass spectrum.

Introduction: The Analytical Imperative

1-(2-Bromoethyl)-3-fluorobenzene is a halogenated aromatic compound, a class of molecules frequently encountered as intermediates in pharmaceutical synthesis. Unambiguous characterization of such compounds is critical for process control, impurity profiling, and regulatory compliance. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for this purpose due to its high sensitivity and ability to provide structural information through fragmentation analysis.

This document outlines the expected electron ionization (EI) mass spectrum of 1-(2-Bromoethyl)-3-fluorobenzene. In the absence of a publicly available reference spectrum, we will deduce the fragmentation pathways from first principles of physical organic chemistry and by referencing structurally analogous compounds. This predictive approach empowers researchers to not only confirm the identity of the target molecule but also to interpret unexpected fragments and identify potential isomers or impurities.

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of 1-(2-Bromoethyl)-3-fluorobenzene under electron ionization (70 eV) is governed by the relative stability of the resulting cations and neutral losses. The presence of a benzene ring, a fluorine atom, and a bromine atom creates a rich and predictable fragmentation pattern.

The Molecular Ion (M⁺˙)

The first crucial step in interpretation is identifying the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in a characteristic "doublet" for any bromine-containing fragment, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).

-

Molecular Formula: C₈H₈BrF

-

Predicted Molecular Ion (M ⁺˙): A doublet at m/z 202 (for C₈H₈⁷⁹BrF) and m/z 204 (for C₈H₈⁸¹BrF).

Primary Fragmentation Pathways

The primary fragmentation events are driven by the cleavage of the weakest bonds and the formation of the most stable carbocations. The benzylic position is key to this molecule's fragmentation.

The most favorable fragmentation is the cleavage of the C-C bond between the ethyl chain and the benzene ring. This is known as benzylic fission and results in the formation of a highly stable fluorobenzyl cation.

-

Reaction: C₈H₈BrF⁺˙ → [C₇H₆F]⁺ + •CH₂Br

-

Resulting Ion: The fluorobenzyl cation at m/z 109 . This is predicted to be the base peak (the most intense peak in the spectrum) due to its resonance stabilization.

-

Neutral Loss: A bromoethyl radical.

Cleavage of the C-Br bond results in the loss of a bromine radical. This is another common pathway for alkyl halides.

-

Reaction: C₈H₈BrF⁺˙ → [C₈H₈F]⁺ + •Br

-

Resulting Ion: The 3-fluorophenethyl cation at m/z 123 . This fragment is expected to be a significant peak in the spectrum.

While less common for this specific structure compared to benzylic cleavage, a rearrangement involving the transfer of a hydrogen atom followed by the elimination of a neutral molecule is possible, though it would likely be a minor pathway. A more likely secondary fragmentation from the m/z 123 ion is the loss of ethylene to form the same m/z 109 ion, though this is less direct.

The primary fragmentation pathways are visualized in the diagram below.

Caption: Predicted primary EI fragmentation of 1-(2-Bromoethyl)-3-fluorobenzene.

Summary of Predicted Fragments

The following table summarizes the key ions expected in the EI mass spectrum.

| m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Proposed Ion Structure | Fragment Name | Expected Intensity |

| 202 | 204 | [C₈H₈BrF]⁺˙ | Molecular Ion | Moderate |

| 123 | - | [C₈H₈F]⁺ | 3-Fluorophenethyl Cation | Significant |

| 109 | - | [C₇H₆F]⁺ | Fluorobenzyl/Tropylium Cation | High (Base Peak) |

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for acquiring high-quality mass spectrometry data for 1-(2-Bromoethyl)-3-fluorobenzene.

Sample Preparation

-

Solvent Selection: Choose a volatile, high-purity solvent that dissolves the analyte and is compatible with the GC system. Dichloromethane or Ethyl Acetate (HPLC or GC grade) are excellent choices.

-

Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL. This concentration range is typically sufficient to produce a strong signal without overloading the detector.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system equipped with an Electron Ionization (EI) source.

-

Injection Port: Split/Splitless Inlet

-

Injection Mode: Split (50:1 ratio) to prevent column overloading.

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

-

GC Column: A non-polar or mid-polar column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40 - 450. This range will capture all predicted fragments as well as potential higher mass impurities.

-

Solvent Delay: 3 minutes. This prevents the large solvent peak from entering and saturating the MS detector.

Workflow Diagram

Caption: Standard workflow for GC-MS analysis of organic intermediates.

Data Interpretation and Validation

Upon data acquisition, the following steps should be taken to validate the results against the predicted fragmentation:

-

Identify the Analyte Peak: Locate the peak corresponding to 1-(2-Bromoethyl)-3-fluorobenzene in the Total Ion Chromatogram (TIC).

-

Examine the Mass Spectrum: Open the mass spectrum for this peak.

-

Confirm the Molecular Ion: Look for the characteristic M⁺˙ doublet at m/z 202/204. Its presence confirms the elemental composition (Br, F) and molecular weight.

-

Identify the Base Peak: The most intense peak should be at m/z 109, corresponding to the stable fluorobenzyl cation.

-

Verify Key Fragments: Confirm the presence of other significant fragments, particularly the m/z 123 peak from the loss of bromine.

-

Isotopic Abundance Analysis: Use the mass spectrometer's software to check the isotopic ratio of the m/z 202/204 peaks. It should closely match the theoretical 1:1 ratio for bromine. This provides an orthogonal confirmation of the presence of a single bromine atom.

If the obtained spectrum aligns with these predictions, the identity of 1-(2-Bromoethyl)-3-fluorobenzene can be confirmed with a high degree of confidence. Deviations may suggest the presence of isomers, impurities, or thermal degradation in the GC inlet.

Conclusion

This guide provides a predictive and methodological framework for the mass spectrometric analysis of 1-(2-Bromoethyl)-3-fluorobenzene. By understanding the fundamental principles of fragmentation for halogenated aromatics, researchers can confidently acquire and interpret mass spectra, ensuring the structural integrity of their compounds. The provided GC-MS protocol serves as a validated starting point for method development and routine analysis in both research and quality control environments.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-3-fluorobenzene

Abstract: This document provides a comprehensive technical overview of 1-(2-Bromoethyl)-3-fluorobenzene (CAS No: 25017-13-4), a key fluorinated building block in modern organic synthesis and medicinal chemistry. As a member of the phenethyl bromide family, its utility is defined by the dual reactivity of the bromoethyl group and the unique modulatory effects of the fluorine substituent on the aromatic ring. Understanding the core physical properties of this reagent is paramount for its effective use in reaction design, purification, handling, and storage. This guide synthesizes critical data on its structural, physical, and safety characteristics, offering field-proven insights and protocols for researchers, chemists, and drug development professionals.

Compound Identification and Core Physicochemical Properties

1-(2-Bromoethyl)-3-fluorobenzene is a bifunctional organic compound featuring a reactive bromoethyl side chain and an electron-withdrawing fluorine atom at the meta position of a benzene ring. This specific arrangement of functional groups makes it a valuable intermediate for introducing the 3-fluorophenethyl moiety into more complex molecular architectures.

The incorporation of fluorine is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The bromoethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic intermediate.